N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a naphthalene ring, and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methyl-2-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of naphthoquinones and nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ethanediamides.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4-nitrophenyl)butanamide
- N-(2-Dimethylaminoethyl)-4-nitrobenzamide
- N-(2-Dimethylaminoethyl)-1-naphthamide
Uniqueness
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide is unique due to the presence of both a naphthalene ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in various fields.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-11-12-19(20(13-15)27(30)31)25-23(29)22(28)24-14-21(26(2)3)18-10-6-8-16-7-4-5-9-17(16)18/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYSCCTQQKSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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